1-Bromo-3-n-butyloxy-4,5-difluorobenzene 1-Bromo-3-n-butyloxy-4,5-difluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556609
InChI: InChI=1S/C10H11BrF2O/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3
SMILES: CCCCOC1=C(C(=CC(=C1)Br)F)F
Molecular Formula: C10H11BrF2O
Molecular Weight: 265.09 g/mol

1-Bromo-3-n-butyloxy-4,5-difluorobenzene

CAS No.:

Cat. No.: VC13556609

Molecular Formula: C10H11BrF2O

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-n-butyloxy-4,5-difluorobenzene -

Specification

Molecular Formula C10H11BrF2O
Molecular Weight 265.09 g/mol
IUPAC Name 5-bromo-1-butoxy-2,3-difluorobenzene
Standard InChI InChI=1S/C10H11BrF2O/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3
Standard InChI Key FMGMLFDOBXVPNR-UHFFFAOYSA-N
SMILES CCCCOC1=C(C(=CC(=C1)Br)F)F
Canonical SMILES CCCCOC1=C(C(=CC(=C1)Br)F)F

Introduction

1-Bromo-3-n-butyloxy-4,5-difluorobenzene is a halogenated aromatic compound that belongs to the broader category of benzene derivatives. It features a benzene ring with a bromine atom at the first position, an n-butyloxy group at the third position, and two fluorine atoms at the fourth and fifth positions. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate for various chemical transformations.

Synthesis Methods

The synthesis of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene typically involves a multi-step process starting from simpler benzene derivatives. One common approach is through the electrophilic aromatic substitution of a suitable precursor, followed by the introduction of the n-butyloxy group and fluorination.

  • Starting Material Preparation: Begin with a benzene derivative that already contains some of the desired substituents, such as 3-n-butyloxybenzene.

  • Bromination: Introduce a bromine atom via electrophilic aromatic substitution using a brominating agent like bromine or N-bromosuccinimide.

  • Fluorination: Incorporate fluorine atoms using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.

Chemical Reactions and Applications

1-Bromo-3-n-butyloxy-4,5-difluorobenzene can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Reaction TypeCommon ReagentsTypical Conditions
BrominationBromine or NBSControlled temperature
FluorinationFluorine gas or SelectfluorAnhydrous conditions
ReductionHydrogen gas or LiAlH4Anhydrous conditions

This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further functionalization reactions.

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